3-Chloro-6-azaindole-7-carbamide
Description
3-Chloro-6-azaindole-7-carbamide is a nitrogen-containing heterocyclic compound characterized by a fused pyrrole-pyridine (azaindole) core. The molecule features a chlorine substituent at the 3-position and a carbamide group (-CONH₂) at the 7-position (Figure 1). This substitution pattern confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.
Properties
IUPAC Name |
3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c9-5-3-12-6-4(5)1-2-11-7(6)8(10)13/h1-3,12H,(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWUHKNRALXOHCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C(=CN2)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material and Initial Functionalization
The synthesis often begins with the parent 7-azaindole compound. The nitrogen at the pyridine ring is oxidized to an N-oxide intermediate to activate the heterocyclic ring for nucleophilic substitution at the 3-position.
- Oxidation to N-oxide intermediate : This step is crucial for increasing electrophilicity at the 3-position, enabling subsequent substitution.
- Typical oxidizing agents : Peracids such as meta-chloroperoxybenzoic acid (mCPBA), peracetic acid, or hydrogen peroxide are employed.
- Reaction conditions : Conducted in an inert organic solvent like tetrahydrofuran or dimethylformamide, at temperatures ranging from -78 °C to 100 °C depending on the base and substrate stability.
Introduction of the Chloro Group at the 3-Position
Following oxidation, the chloro substituent is introduced via nucleophilic substitution facilitated by the activated N-oxide intermediate.
- Halogenation : The chloro compound is obtained from the N-oxide intermediate by reaction with chlorine sources.
- Mechanism : The N-oxide activation renders the 4-position (equivalent to the 3-position in the azaindole numbering) susceptible to nucleophilic attack, allowing for substitution with chlorine.
- Bases used : Strong bases such as alkali metal hydrides (e.g., sodium hydride) are used to deprotonate the azaindole nitrogen, enhancing nucleophilicity.
- Solvents : Polar aprotic solvents like tetrahydrofuran or dimethylformamide are preferred to stabilize intermediates and facilitate the reaction.
Formation of the 7-Carbamide Group
The carbamide (amide) functional group at the 7-position is introduced via acylation or amidation reactions.
- Amidation : The 7-position, often bearing a reactive carbonyl or halide, is treated with amines or ammonia derivatives to form the carbamide.
- Reagents : Carbamoyl chlorides or isocyanates may be used for direct carbamide formation.
- Reaction conditions : Mild to moderate temperatures with appropriate bases to neutralize byproducts.
Detailed Reaction Scheme and Data Table
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Oxidation | mCPBA or peracetic acid, THF or DMF, 0 to 25 °C | Formation of N-oxide intermediate from 7-azaindole |
| 2 | Deprotonation | Sodium hydride (NaH), THF, -78 to 25 °C | Generation of azaindole anion for nucleophilic substitution |
| 3 | Halogenation (Chlorination) | Chlorinating agent (e.g., POCl3, Cl2), N-oxide intermediate | Introduction of chloro substituent at the 3-position via nucleophilic substitution |
| 4 | Amidation (Carbamide formation) | Carbamoyl chloride or ammonia derivative, base, solvent (e.g., dichloromethane) | Formation of 7-carbamide group through acylation/amidation |
Research Findings and Optimization Notes
- Oxidation efficiency : Use of mCPBA provides high yields of the N-oxide intermediate with minimal side reactions.
- Base selection : Alkali metal hydrides like sodium hydride are preferred for clean deprotonation without competing side reactions.
- Temperature control : Maintaining low temperatures (-78 °C) during deprotonation improves selectivity and reduces decomposition.
- Chlorination specificity : The N-oxide activation step is critical to ensure selective chlorination at the 3-position without affecting other ring positions.
- Amidation conditions : Mild conditions prevent hydrolysis or overreaction of the carbamide group, preserving product integrity.
Summary of Preparation Methodology
The preparation of 3-Chloro-6-azaindole-7-carbamide is a multi-step process involving:
- Oxidation of 7-azaindole to its N-oxide intermediate,
- Deprotonation with strong bases to form reactive anions,
- Selective chlorination at the 3-position facilitated by the activated N-oxide,
- Subsequent amidation at the 7-position to install the carbamide group.
This synthetic route is well-documented in patent literature describing antiviral 7-azaindole derivatives, highlighting its reliability and scalability for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-6-azaindole-7-carbamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The chlorine atom at the third position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atom.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
3-Chloro-6-azaindole-7-carbamide serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structural features allow chemists to modify and create derivatives that can exhibit varied chemical properties and biological activities.
Comparison with Similar Compounds
The compound is compared with other azaindoles, such as 6-Azaindole and 7-Azaindole, highlighting differences in reactivity due to the presence of the chlorine and carbamide groups. This uniqueness facilitates its use in specialized chemical reactions.
| Compound | Key Features | Applications |
|---|---|---|
| This compound | Contains chlorine and carbamide groups | Synthesis of complex heterocycles |
| 6-Azaindole | Lacks chlorine and carbamide groups | Limited reactivity |
| 7-Azaindole | Similar structure but different substitution patterns | Variations in chemical properties |
Biological Applications
Drug Design and Development
this compound is investigated as a potential bioisostere in drug design, particularly for developing kinase inhibitors. The azaindole framework is recognized for its ability to modulate biological processes, making it a valuable scaffold in medicinal chemistry.
Anticancer Properties
Recent studies have explored its anticancer potential. For instance, it has been used in the synthesis of platinum(II) complexes that demonstrate significant cytotoxicity against various human cancer cell lines, including ovarian and breast cancer cells. These complexes have shown promising results in overcoming drug resistance often seen with traditional therapies like cisplatin.
| Study | Findings | Cell Lines Tested |
|---|---|---|
| Cytotoxicity of Platinum(II) Complexes | IC50 values as low as 0.6 μM against cancer cells | A2780 (ovarian), MCF7 (breast), A549 (lung) |
| Mechanism of Action | Disrupts signaling pathways by inhibiting protein kinases | Multiple cancer types |
Case Studies
-
Kinase Inhibitor Development
A study demonstrated the synthesis of various azaindole derivatives aimed at inhibiting specific protein kinases. The binding modes were elucidated using X-ray crystallography, providing insights into how modifications to the azaindole structure can enhance selectivity and potency against targets like CDK1 and CDK2 . -
Combination Therapies
Research highlighted the potentiating effect of UVA irradiation on the anticancer activity of carboplatin derivatives involving azaindoles. These derivatives exhibited enhanced efficacy against resistant cancer cell lines when combined with light exposure, suggesting a novel approach to cancer treatment . -
Immunotherapy Enhancement
Another study focused on BAY-405, an azaindole-based inhibitor that enhances T-cell immunity against tumors. This compound demonstrated the ability to overcome immunosuppressive environments typically found in tumor-bearing mice, indicating its potential role in cancer immunotherapy .
Mechanism of Action
The mechanism of action of 3-Chloro-6-azaindole-7-carbamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain protein kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of signaling pathways involved in cell growth, proliferation, and survival. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
The azaindole scaffold is highly modular, with substituents significantly altering reactivity and applications. Below is a comparative analysis of key analogs:
Table 1: Comparison of 3-Chloro-6-azaindole Derivatives
*Calculated based on standard atomic weights.
Key Observations:
- This property may enhance solubility in polar solvents or binding affinity in biological targets compared to its analogs .
- Commercial Availability : Carboxylic acid derivatives (e.g., 3-Chloro-6-azaindole-4-carboxylic acid) are more widely available (9 suppliers), suggesting greater industrial utility or synthetic accessibility compared to the carbamide variant .
- Reactivity : The nitro group in 7-Chloro-3-nitro-6-azaindole likely increases electrophilicity, making it reactive in substitution reactions, whereas the carbamide group may favor nucleophilic or condensation chemistry .
Physicochemical Properties
Limited data are available for this compound, but inferences can be drawn from analogs:
- Melting Points: Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (a structurally related sulfone) decomposes at 252–253°C, indicating high thermal stability due to its fused aromatic system and sulfone group . Carbamide derivatives generally exhibit lower melting points than carboxylic acids due to reduced crystallinity.
- Spectroscopic Features: IR Spectroscopy: Carboxylic acid analogs show strong C=O stretches near 1740 cm⁻¹, while carbamides display N-H stretches (~3360 cm⁻¹) and amide C=O bands (~1650–1700 cm⁻¹) . NMR: Aromatic protons in azaindoles typically resonate between δ 7.0–9.0 ppm. For example, H-5 and H-8 in Methyl 6-chloro-3-(1-methylhydrazino)-... appear at δ 8.09 and 8.29 ppm, respectively .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Chloro-6-azaindole-7-carbamide, and how can purity be optimized?
- Methodological Answer : Common synthetic routes involve nucleophilic substitution or coupling reactions using precursors like halogenated azaindoles and carbamide derivatives. For example, chlorination at the 3-position of a 6-azaindole scaffold followed by carbamide functionalization at the 7-position. Optimization of purity requires careful control of reaction conditions (e.g., temperature, solvent polarity) and purification via column chromatography or recrystallization. Characterization via H/C NMR and mass spectrometry (MS) is critical to confirm structural integrity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : To confirm substitution patterns and hydrogen bonding interactions.
- High-resolution mass spectrometry (HRMS) : For molecular weight validation.
- IR spectroscopy : To identify functional groups (e.g., amide C=O stretches).
- HPLC/GC-MS : To assess purity and quantify byproducts.
Cross-referencing spectral data with computational predictions (e.g., DFT calculations) can resolve ambiguities .
Q. How can computational methods like density-functional theory (DFT) aid in predicting the electronic properties of this compound?
- Methodological Answer : DFT calculations (e.g., using B3LYP/6-31G* basis sets) can model the compound’s electron density, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces. These insights help predict reactivity, solvation effects, and intermolecular interactions. Validation against experimental data (e.g., UV-Vis spectra) is essential to refine computational parameters .
Advanced Research Questions
Q. How should researchers resolve contradictions between experimental NMR data and computational predictions for this compound?
- Methodological Answer : Discrepancies may arise from solvent effects, conformational flexibility, or approximations in computational models. Strategies include:
- Re-examining experimental conditions (e.g., solvent polarity, temperature).
- Performing solvent-phase DFT simulations.
- Using dynamic NMR to probe conformational exchange.
Cross-validation with alternative techniques (e.g., X-ray crystallography) is recommended .
Q. What experimental design principles are critical for optimizing the reaction yield of this compound under varying conditions?
- Methodological Answer : Employ Design of Experiments (DoE) to systematically vary factors like temperature, catalyst loading, and solvent composition. Response surface methodology (RSM) can identify optimal conditions. For example, a central composite design might reveal that elevated temperatures (>100°C) improve carbamide coupling efficiency but risk decomposition, necessitating trade-offs .
Q. How can researchers design reproducible bioactivity assays for this compound?
- Methodological Answer : For antibacterial or enzyme inhibition studies:
- Use standardized protocols (e.g., CLSI guidelines) for minimum inhibitory concentration (MIC) assays.
- Include positive (e.g., ampicillin) and negative controls.
- Validate results across multiple cell lines or bacterial strains.
- Report statistical significance (e.g., p-values) and dose-response curves (IC/EC) .
Q. What strategies ensure data reproducibility in multi-step syntheses of this compound?
- Methodological Answer : Document all procedural details, including:
- Exact stoichiometry, solvent grades, and equipment specifications.
- Intermediate characterization data (e.g., TLC/R values).
- Batch-to-batch variability assessments.
Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) and provide raw data in supplementary materials .
Q. How can researchers integrate open-data practices while handling sensitive chemical data for this compound?
- Methodological Answer : Balance transparency with intellectual property concerns by:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
